Product packaging for 4-(3-Hydroxypropyl)benzene-1,2-diol(Cat. No.:CAS No. 46118-02-9)

4-(3-Hydroxypropyl)benzene-1,2-diol

Cat. No.: B1624900
CAS No.: 46118-02-9
M. Wt: 168.19 g/mol
InChI Key: DPTPQXXDBLPEOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Catechol and Phenolic Compounds Research

4-(3-Hydroxypropyl)benzene-1,2-diol belongs to the larger class of phenolic compounds and is a direct derivative of catechol (1,2-dihydroxybenzene). wikipedia.orgwikipedia.org Catechols are a significant group of organic compounds characterized by a benzene (B151609) ring with two hydroxyl groups in the ortho position. wikipedia.org These compounds are known for their antioxidant properties and their roles as precursors in the synthesis of various chemicals, including pesticides, flavors, and fragrances. wikipedia.org

The presence of the catechol moiety in this compound is crucial to its chemical behavior. The two hydroxyl groups can undergo oxidation to form quinones, which are important intermediates in various chemical processes. They can also participate in reduction and substitution reactions, allowing for the creation of a wide array of derivatives. The study of this compound, therefore, contributes to the broader understanding of catechol chemistry and the diverse applications of phenolic compounds.

Significance of Dihydroxylated Benzene Derivatives in Natural Products and Synthetic Chemistry

Dihydroxybenzenes, also known as benzenediols, are prevalent in nature and are fundamental building blocks in synthetic chemistry. wikipedia.org They exist as three isomers: catechol (1,2-), resorcinol (B1680541) (1,3-), and hydroquinone (B1673460) (1,4-). wikipedia.org These structures are found in a variety of natural products, where they contribute to the protective functions of plants against environmental stressors. nih.gov

In synthetic chemistry, dihydroxylated benzene derivatives are valuable intermediates. The hydroxyl groups on the aromatic ring are weakly acidic and can be deprotonated to form phenolate (B1203915) ions, which are reactive nucleophiles. wikipedia.org This reactivity allows for a range of chemical modifications, making them essential in the synthesis of more complex molecules. This compound has been reported in plant species such as Calocedrus formosana and Taxus baccata, highlighting its natural origins. nih.gov

Emerging Research Avenues for this compound

Current research is actively exploring the potential applications of this compound. One of the most prominent areas of investigation is its antioxidant activity. The catechol structure is a well-known scavenger of free radicals, and this property is being investigated for its potential benefits in various contexts.

Furthermore, the ability of this compound to undergo various chemical modifications opens up possibilities for the development of novel derivatives with specific biological activities. Researchers are exploring its use as a building block in pharmaceutical and chemical synthesis. Investigations into its biological activities have shown that it can act as a skin conditioning agent. As research continues, it is anticipated that new and valuable applications for this compound will be uncovered, further solidifying its importance in the scientific landscape.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O3 B1624900 4-(3-Hydroxypropyl)benzene-1,2-diol CAS No. 46118-02-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-hydroxypropyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6,10-12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTPQXXDBLPEOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459000
Record name 1,2-Benzenediol, 4-(3-hydroxypropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46118-02-9
Record name 1,2-Benzenediol, 4-(3-hydroxypropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 4 3 Hydroxypropyl Benzene 1,2 Diol

Established Synthetic Pathways for 4-(3-Hydroxypropyl)benzene-1,2-diol Production

The generation of this compound can be achieved through several distinct chemical and biotechnological methods. These pathways range from common laboratory-scale protocols to more modern, specialized techniques.

Laboratory-Scale Synthesis Protocols for this compound

In a laboratory setting, this compound is most commonly synthesized via two primary routes: the alkylation of catechol and the reduction of a ketone precursor.

One of the most frequently documented methods is the direct alkylation of benzene-1,2-diol (catechol) with 3-chloropropanol. nih.gov This reaction is typically performed under basic conditions, using a base such as potassium carbonate (K₂CO₃) in a solvent like acetone (B3395972) or dimethylformamide (DMF) under reflux. The reaction proceeds for 12 to 24 hours with estimated yields of 60-70%. nih.gov

An alternative and robust pathway involves a two-step process starting with the Friedel-Crafts acylation of catechol using acrylic acid derivatives, such as acryloyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.gov This initial step produces the intermediate, 4-(3-oxopropyl)benzene-1,2-diol. The subsequent step is the selective reduction of the ketone group to a primary alcohol. This reduction is effectively achieved using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) or through catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd-C). nih.gov

More recent and specialized methods have also been developed:

Microwave-Assisted Synthesis : To accelerate the alkylation reaction, microwave irradiation can be employed. This technique significantly reduces reaction times from many hours to as little as 15-20 minutes, offering comparable yields to conventional heating but with greater energy efficiency. nih.gov

Enzymatic Synthesis : A biotechnological approach utilizes tyrosinase enzymes from sources like Agaricus bisporus. This method involves the ortho-hydroxylation of a 4-(3-hydroxypropyl)phenol precursor. While this pathway offers high stereoselectivity and operates under mild, aqueous conditions, it is still considered experimental and is constrained by lower volumetric productivity and enzyme stability issues. nih.gov

A comparative analysis of these primary synthetic approaches is detailed below.

MethodTypical ConditionsReaction TimeYieldScalability
Alkylation of Catechol K₂CO₃, Acetone/DMF, Reflux (80–100°C)12–24 hours~60–70%High
Acylation & Reduction 1. AlCl₃; 2. NaBH₄ or H₂/Pd-CMultiple Steps>75% (optimized)High
Microwave-Assisted Alkylation K₂CO₃, DMF, Microwave (150°C, 300 W)15–20 minutes~68%High
Enzymatic Hydroxylation Tyrosinase, Aqueous Buffer, 37°C48 hours~30–40%Low

Discussion of Commercially Available Sources and Production Methods for this compound

This compound is commercially available from various chemical suppliers as a building block for research and chemical synthesis, typically with a purity of 95% or higher. nih.govthermofisher.com Companies offering this compound include Bide Pharmatech Ltd., Shanghai ChuangYan Chemical Technology Co., Ltd., and Guangzhou Tosun Pharmaceutical Ltd., among others. thermofisher.com

The production methods for commercial supply are based on the scalable synthetic routes described previously. The conventional alkylation of catechol and the acylation-reduction pathway are the most likely methods for industrial-scale production due to their high scalability and use of relatively inexpensive starting materials. nih.gov While microwave-assisted synthesis is rapid and energy-efficient, it requires specialized industrial equipment which may limit its adoption. The enzymatic route is currently not viable for large-scale commercial production due to its low yield and high costs associated with the enzyme. nih.gov

Precursor Compounds and Reaction Mechanisms in this compound Synthesis

The synthesis of this compound relies on several key precursor compounds and reaction mechanisms.

Key Precursors:

Benzene-1,2-diol (Catechol) : The foundational aromatic ring and diol structure for most synthetic routes. nih.gov

3-Chloropropanol : The source of the 3-hydroxypropyl side chain in the direct alkylation method. nih.gov

Acryloyl chloride / Acrylic acid derivatives : Used as the acylating agent in the Friedel-Crafts pathway to introduce a three-carbon chain. nih.gov

4-(3-Hydroxypropyl)phenol : The substrate for the enzymatic hydroxylation route. nih.gov

Methyleugenol and Safrole : These naturally occurring compounds are also listed as potential precursors for the synthesis of this compound, likely involving modification of the allyl side chain and demethylation/demethylenation of the ring. nih.govfishersci.fi

Reaction Mechanisms: The primary mechanisms involved are nucleophilic substitution and carbonyl reduction.

In the alkylation of catechol with 3-chloropropanol , the reaction proceeds via a nucleophilic substitution (SN2) mechanism. The basic conditions deprotonate the phenolic hydroxyl groups of catechol, forming more nucleophilic phenoxide ions. These ions then attack the electrophilic carbon atom of 3-chloropropanol that is bonded to the chlorine atom, displacing the chloride and forming the C-C bond of the propyl side chain. nih.gov

The Friedel-Crafts acylation pathway begins with the formation of an acylium ion from the acryloyl chloride and AlCl₃ catalyst. This electrophile then attacks the electron-rich catechol ring (electrophilic aromatic substitution) to form the ketone intermediate. The subsequent reduction of the ketone with NaBH₄ involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the primary alcohol. nih.gov

Chemical Modifications and Derivatization Strategies for this compound

The three hydroxyl groups on this compound—two phenolic and one primary aliphatic—are active sites for various chemical modifications and derivatization reactions.

Esterification and Etherification Reactions of Hydroxyl Groups

The hydroxyl groups of this compound can readily undergo esterification and etherification. These reactions can be targeted to the phenolic hydroxyls, the side-chain hydroxyl, or all three, depending on the reaction conditions.

Esterification : This involves reacting the compound with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. For instance, chiral 3-aryl-3-hydroxypropanoic esters, a similar class of compounds, are synthesized by esterifying a protected alcohol with a carboxylic acid. This highlights a common strategy where one or more hydroxyl groups might be protected to achieve selective esterification at a specific site.

Etherification : This process involves converting the hydroxyl groups into ethers.

O-methylation : The phenolic hydroxyls can be methylated to form methoxy (B1213986) groups (an ether), a reaction common for catechols which can lead to guaiacol (B22219) or veratrole derivatives.

Silylation : Hydroxyl groups can be protected by reacting them with silyl (B83357) halides, such as tert-butyldimethylsilyl chloride (TBSCl), to form silyl ethers. This is a common strategy in multi-step synthesis to temporarily block the reactivity of the hydroxyl group.

O-glycosylation : A sugar molecule can be attached to one of the phenolic hydroxyls to form a glucoside, which is a type of ether.

Modifications to the Propyl Side Chain

The propyl side chain itself can be a target for chemical modification, primarily through reactions involving its terminal primary alcohol.

The most significant modification is the oxidation of the primary alcohol . This can be achieved using various oxidizing agents to yield different products depending on the reaction's strength and control.

Oxidation can convert the terminal -CH₂OH group into an aldehyde, 3-(3,4-dihydroxyphenyl)propanal.

Further oxidation of the aldehyde, or direct oxidation of the alcohol with a strong oxidizing agent, yields the corresponding carboxylic acid, 3-(3,4-Dihydroxyphenyl)propionic acid . The commercial availability of this acid confirms the viability of this synthetic transformation. thermofisher.comfishersci.fi

This resulting carboxylic acid can then undergo further derivatization, such as esterification with other alcohols. For example, 3-(3,4-Dihydroxyphenyl)propionic acid can be heated with octyl alcohol to produce 3-(3,4-dihydroxy-phenyl)-propionic acid octyl ester. fishersci.fi

Structural Elaboration for SAR Studies and Probe Development

The chemical scaffold of this compound, with its catechol ring and a hydroxyl-terminated propyl side chain, offers multiple points for structural modification. These modifications are crucial for conducting Structure-Activity Relationship (SAR) studies to optimize biological activity and for developing chemical probes to investigate biological processes. The primary sites for derivatization include the catechol hydroxyl groups, the aromatic ring, and the terminal hydroxyl group of the propyl side chain.

Derivatization of the Catechol and Aromatic Ring

The catechol moiety is a key feature, known for its antioxidant properties and its ability to interact with various biological targets. Modifications often focus on altering its electronic and steric properties.

One example of such a modification involves the nitration of the benzene (B151609) ring. In a study exploring the antiproliferative activity of safrole derivatives, this compound was subjected to nitration to yield 4-(3-hydroxypropyl)-5-nitrobenzene-1,2-diol . This structural change was investigated to understand the impact of an electron-withdrawing group on the molecule's cytotoxicity against breast cancer cell lines. The introduction of the nitro group can significantly alter the compound's interaction with cellular targets. mdpi.com

Further derivatization can involve acetylation of the hydroxyl groups. For instance, the nitrated derivative was acetylated to produce 4-[3-(acetyloxy)propyl]-5-nitro-1,2-phenylene diacetate . Such modifications can improve cell permeability and metabolic stability, which are important aspects of drug design. mdpi.com

The following table summarizes the antiproliferative activity of these derivatives against MCF-7 and MDA-MB-231 breast cancer cell lines, illustrating an initial SAR exploration.

Compound NameModification from Parent CompoundGI₅₀ (µg/mL) vs. MCF-7GI₅₀ (µg/mL) vs. MDA-MB-231
This compound->250>250
4-(3-hydroxypropyl)-5-nitrobenzene-1,2-diolAddition of a nitro group at the 5-position152.1134.8
4-[3-(acetyloxy)propyl]-5-nitro-1,2-phenylene diacetateNitration at the 5-position and acetylation of all hydroxyls46.133.7
Data sourced from a study on catechol derivatives of safrole. mdpi.com

Modification of the Propyl Side Chain for Probe Development

The terminal hydroxyl group of the 3-hydroxypropyl chain is a prime location for the introduction of functional groups to create chemical probes. These probes are valuable tools for identifying molecular targets and elucidating mechanisms of action.

A common strategy in probe development is the incorporation of a "handle" for downstream applications. While specific examples for this compound are not extensively documented, the principles can be extrapolated from work on similar catechol-containing molecules like dopamine. For instance, a terminal alkyne group can be introduced to the side chain. This allows for the use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach reporter molecules like fluorophores (e.g., FITC) for imaging or biotin (B1667282) for affinity purification and proteomic analysis. mskcc.org

The synthesis of such a probe would typically involve converting the terminal hydroxyl group to a leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an alkyne-containing nucleophile. The resulting alkyne-functionalized catechol could then be used to covalently label and identify its protein targets within a cellular lysate. mskcc.org

General Principles of SAR from Related Catechol Structures

SAR studies on other catechol-containing compounds provide insights that are applicable to this compound. For example, in the development of inhibitors for enzymes like 12-lipoxygenase, the catechol moiety is often essential for activity. nih.gov The nature and position of substituents on the aromatic ring, as well as the length and functionality of the side chain, can dramatically influence potency and selectivity.

Studies on flavonoid inhibitors of angiotensin-converting enzyme (ACE) have highlighted the importance of a catechol group in the B-ring for inhibitory activity. scienceopen.com This suggests that the 1,2-diol arrangement in this compound is a critical pharmacophoric element. Therefore, SAR studies would likely explore:

Alkylation or acylation of the catechol hydroxyls: To probe the importance of free hydroxyl groups for target binding.

Substitution on the aromatic ring: Introducing various electron-donating or electron-withdrawing groups to modulate the electronic environment of the catechol.

Varying the length of the alkyl chain: Synthesizing analogs with shorter (e.g., hydroxyethyl) or longer (e.g., hydroxybutyl) chains to determine the optimal linker length for target engagement.

Modification of the terminal hydroxyl group: Replacing it with other functional groups like amines, amides, or carboxylic acids to explore different interactions with the target protein.

Natural Occurrence, Isolation, and Biosynthetic Pathways of 4 3 Hydroxypropyl Benzene 1,2 Diol

Identification and Characterization in Biological Matrices

The presence of 4-(3-Hydroxypropyl)benzene-1,2-diol has been confirmed in distinct plant-derived sources, highlighting its role as a secondary metabolite in the plant kingdom.

Plant-Derived Sources and Extracts

This catechol derivative has been reported to be a constituent of at least two coniferous tree species: Calocedrus formosana and Taxus baccata. nih.gov The identification of this compound in extracts from these plants has been made possible through modern analytical techniques.

In the case of Taxus baccata, commonly known as the European yew, phytochemical analyses of its heartwood have revealed the presence of a variety of compounds, including this compound. nih.gov Similarly, studies on Calocedrus formosana, or the Taiwan incense-cedar, have also led to the identification of this specific phenolic compound among its chemical constituents.

The characterization of this compound in these plant matrices typically involves a combination of chromatographic and spectroscopic methods. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are instrumental in separating the complex mixture of compounds present in plant extracts and providing initial identification based on mass-to-charge ratio. Further structural elucidation is then achieved using nuclear magnetic resonance (NMR) spectroscopy, which provides detailed information about the arrangement of atoms within the molecule.

Microbial Fermentation Products

Currently, there is no scientific literature available to suggest that this compound is a product of microbial fermentation. The known occurrences of this compound are limited to the plant kingdom.

Advanced Isolation and Purification Techniques from Natural Sources

The isolation of this compound from its natural plant sources necessitates a series of sophisticated separation and purification techniques due to the complexity of the plant extracts. The general approach for isolating phenolic compounds, including catechols, from plant material involves initial extraction followed by chromatographic purification.

The process typically begins with the extraction of the plant material (e.g., heartwood, bark, or leaves) with a suitable solvent, such as methanol (B129727) or ethanol (B145695), to draw out a wide range of chemical constituents. This crude extract is then subjected to various chromatographic methods to separate the target compound from other phytochemicals.

Table 1: Chromatographic Techniques for Phenolic Compound Isolation

Chromatographic TechniquePrincipleApplication in Phenolic Compound Isolation
Column Chromatography Separation based on differential adsorption of compounds to a solid stationary phase.Often used as an initial purification step to separate major classes of compounds.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on the differential partitioning of compounds between a liquid mobile phase and a solid stationary phase under high pressure.A key technique for the fine purification of individual phenolic compounds.
Counter-Current Chromatography (CCC) Separation based on the partitioning of compounds between two immiscible liquid phases without a solid support.Effective for separating polar compounds like phenolics, minimizing sample loss due to irreversible adsorption.

Preparative HPLC is a particularly powerful tool for obtaining highly pure this compound. By selecting the appropriate column chemistry (e.g., reversed-phase C18) and optimizing the mobile phase composition, it is possible to achieve excellent separation of the target compound from structurally similar molecules. The purity of the isolated compound is then verified using analytical HPLC and spectroscopic methods like NMR and MS.

Elucidation of Proposed Biosynthetic Routes to this compound

The precise biosynthetic pathway for this compound has not been fully elucidated. However, based on its chemical structure, it is highly probable that it originates from the general phenylpropanoid pathway, a major route for the synthesis of a vast array of plant secondary metabolites. nih.govrsc.org

Enzymatic Pathways and Key Enzymes Involved

The biosynthesis is likely to commence with the amino acid L-phenylalanine. The initial steps of the phenylpropanoid pathway involve the conversion of L-phenylalanine to p-coumaric acid through the action of a series of enzymes. nih.govrsc.org

A plausible hypothesis for the formation of the 3-hydroxypropyl side chain involves the reduction of the carboxylic acid group of a phenylpropanoid intermediate, such as p-coumaric acid or a derivative thereof. This would likely involve the action of reductases. Subsequent hydroxylation of the aromatic ring at the position adjacent to the existing hydroxyl group would then be necessary to form the catechol structure. This step is commonly catalyzed by phenolase enzymes, such as tyrosinase or catechol oxidase.

An alternative, though less direct route, could involve the Friedel-Crafts acylation of a phenolic precursor with a three-carbon unit, followed by reduction of the resulting ketone. However, such pathways are more common in chemical synthesis rather than biosynthesis.

Precursor Metabolites and Metabolic Flux Analysis

The primary precursor for the biosynthesis of this compound is almost certainly L-phenylalanine . Through the shikimate pathway, plants produce this aromatic amino acid, which then enters the phenylpropanoid pathway.

Key intermediate metabolites likely include:

Cinnamic acid: Formed from the deamination of L-phenylalanine.

p-Coumaric acid: Formed by the hydroxylation of cinnamic acid. nih.govrsc.org

Dihydro-p-coumaric acid (Phloretic acid): A potential intermediate resulting from the reduction of the double bond in the side chain of p-coumaric acid.

Metabolic flux analysis, which tracks the flow of carbon through metabolic pathways, has not yet been specifically applied to the biosynthesis of this compound. Such studies would be invaluable in confirming the precursor-product relationships and identifying the rate-limiting steps in its formation.

Table 2: Proposed Precursor Metabolites in the Biosynthesis of this compound

Precursor MetaboliteRole in the Proposed Pathway
L-Phenylalanine Primary starting material from the shikimate pathway.
Cinnamic Acid Initial product of the phenylpropanoid pathway.
p-Coumaric Acid Key intermediate with a hydroxylated phenyl ring.
Dihydro-p-coumaric acid Potential intermediate with a saturated side chain.

Mechanistic Investigations of 4 3 Hydroxypropyl Benzene 1,2 Diol in Biological Systems in Vitro and Ex Vivo Models

Elucidation of Antioxidant Mechanisms of 4-(3-Hydroxypropyl)benzene-1,2-diol

This compound, a catechol derivative, demonstrates significant antioxidant properties. Its mechanism of action is multifaceted, involving direct interaction with reactive species and modulation of cellular antioxidant systems. The presence of a hydroxyl group and a propyl side chain on the benzene (B151609) ring are key to its reactivity and biological functions.

Radical Scavenging Capabilities and Kinetics

The antioxidant activity of this compound is largely attributed to its ability to scavenge free radicals effectively. The catechol structure, with two adjacent hydroxyl groups on the benzene ring, allows for the donation of hydrogen atoms to neutralize highly reactive free radicals, thereby mitigating oxidative damage to cellular components. This direct radical scavenging is a primary defense mechanism against oxidative stress.

Studies on similar phenolic compounds, such as hydroxytyrosol (B1673988), have shown that the catechol moiety is crucial for high radical scavenging activity. The process involves the formation of a more stable phenoxyl radical, which can be further stabilized through resonance. This structural feature is shared by this compound, suggesting a similar mechanism of action. The kinetics of this process are generally rapid, allowing for efficient quenching of radicals before they can cause significant harm to biological molecules.

Chelation Properties with Transition Metals

Transition metals, such as iron and copper, can participate in Fenton and Haber-Weiss reactions, leading to the generation of highly damaging hydroxyl radicals. This compound possesses the ability to chelate these metal ions, a key aspect of its antioxidant capacity. The two adjacent hydroxyl groups on the catechol ring provide an ideal site for binding with metal ions, forming a stable complex. This sequestration of transition metals prevents them from participating in redox cycling and the subsequent production of reactive oxygen species (ROS). By chelating metal ions, this compound helps to maintain cellular redox balance and protect against metal-induced oxidative stress.

Modulation of Endogenous Antioxidant Enzyme Systems

Beyond its direct antioxidant actions, this compound can also exert its protective effects by modulating endogenous antioxidant defense systems. This indirect antioxidant mechanism involves the upregulation of various antioxidant enzymes. Phenolic compounds have been shown to activate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. mdpi.com Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the increased expression of a suite of protective genes. mdpi.com

These genes encode for enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which are critical for detoxifying ROS. mdpi.com For instance, SOD converts superoxide radicals into hydrogen peroxide, which is then neutralized to water by CAT and GPx. By enhancing the activity of these enzymes, this compound strengthens the cell's intrinsic ability to combat oxidative stress.

Table 1: Summary of Antioxidant Mechanisms of this compound

MechanismDescriptionKey Molecular Features
Radical Scavenging Direct donation of hydrogen atoms to neutralize free radicals.Catechol structure with two adjacent hydroxyl groups.
Metal Chelation Sequestration of transition metals like iron and copper to prevent their participation in ROS-generating reactions.Bidentate chelation site provided by the catechol hydroxyls.
Enzyme Modulation Upregulation of endogenous antioxidant enzymes through signaling pathways like Nrf2.Activation of Nrf2 and subsequent increased expression of SOD, CAT, and GPx.

Anti-inflammatory Mechanisms of Action for this compound

Inflammation is a complex biological response that can become detrimental if not properly regulated. This compound has demonstrated potential anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory mediators and the regulation of key signaling pathways.

Inhibition of Pro-inflammatory Mediators (e.g., cytokines, chemokines, eicosanoids)

Chronic inflammation is characterized by the sustained production of pro-inflammatory mediators. Research on analogous phenylpropanoid compounds has shown significant inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov This inhibition is often dose-dependent and is linked to the suppression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Furthermore, certain benzenoid compounds have been observed to significantly inhibit the production of key pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-23 (IL-23) in activated macrophages. frontiersin.org By reducing the levels of these cytokines, chemokines, and eicosanoids, this compound can help to dampen the inflammatory response and mitigate tissue damage.

Regulation of Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, JAK/STAT)

The expression of many pro-inflammatory genes is controlled by specific signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory process. Studies on similar compounds have demonstrated the ability to inhibit the activation of NF-κB and MAPK pathways in response to inflammatory stimuli like LPS. nih.gov

Inhibition of the NF-κB pathway often involves preventing the nuclear translocation of the p65 subunit, a critical step for its transcriptional activity. nih.gov Similarly, the phosphorylation of key MAPK proteins can be suppressed, leading to a downstream reduction in inflammatory gene expression. frontiersin.org While direct evidence for the effect of this compound on the JAK/STAT pathway is less established, the known interplay between these major inflammatory pathways suggests a potential for broader regulatory effects.

Table 2: Summary of Anti-inflammatory Mechanisms of this compound

MechanismDescriptionKey Molecular Targets
Inhibition of Mediators Reduction in the production of pro-inflammatory molecules like NO, PGE2, IL-6, and IL-23.iNOS, COX-2.
Regulation of Signaling Suppression of key inflammatory signaling pathways to reduce the expression of pro-inflammatory genes.NF-κB (p65 subunit), MAPK.

Influence on Inflammatory Enzyme Activities (e.g., COX, LOX, iNOS)

Scientific literature to date has not provided direct evidence on the influence of this compound on the activities of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2), lipoxygenases (LOX), or inducible nitric oxide synthase (iNOS). While studies on other structurally related phenolic compounds and lignans (B1203133) have demonstrated inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, which is an indicator of iNOS inhibition, such specific data for this compound is not present in the reviewed literature. nih.govresearchgate.netrsc.org For instance, studies on phenolic metabolites from Aspergillus puniceus and compounds from Myristica fragrans have shown reduced NO production, but this compound was not among the tested substances. nih.govresearchgate.net

Cellular Pathway Modulation by this compound

The modulation of cellular pathways by this compound is an area with minimal specific research. General activities attributed to polyphenols suggest potential roles in various cellular processes, but detailed investigations for this particular compound are largely absent.

There is a lack of specific data, such as IC50 values, detailing the effects of this compound on the proliferation and viability of specific cell lines. While research on other phenolic compounds, such as certain vanillin (B372448) derivatives and bromophenols, has shown effects on the viability of cell lines like the human neuroblastoma SH-SY5Y cells, direct studies on this compound are not available in the current body of scientific literature. core.ac.ukresearchgate.netacs.org A study on a new glycosylated phenol, 3-(3,4-dihydroxyphenyl)propyl-α-l-rhamnopyranoside, which is a glycoside of the target compound, was conducted, but its cytotoxic effects were not the primary focus. researchgate.net

Direct investigation into the effects of this compound on apoptotic and autophagic pathways is limited. However, a study on an optically active isochroman-2H-chromene conjugate, which was synthesized using a closely related precursor, 4-[(R)-2-hydroxypropyl]-benzene-1,2-diol, demonstrated a suppression of apoptosis in SH-SY5Y cells. nih.gov This conjugate was shown to decrease the ratio of apoptotic cells and inhibit the cleavage of caspase-3, a key executioner caspase in apoptosis. nih.gov It is important to emphasize that these findings are for a derivative and not the parent compound itself. General studies on polyphenols have often linked them to the modulation of apoptosis, sometimes inducing it in cancer cells while protecting normal cells. mdpi.comnih.gov

There are currently no available studies in the scientific literature that have performed transcriptomic analysis or gene expression profiling to determine the global effects of this compound on gene regulation in any cell line.

As a phenolic compound with a catechol structure, this compound is anticipated to possess antioxidant properties. However, specific studies detailing its impact on cellular redox homeostasis, such as its effects on reactive oxygen species (ROS) production, antioxidant enzyme expression (e.g., superoxide dismutase, catalase), or activation of redox-sensitive signaling pathways like the Nrf2 pathway, are not available. A study on vanillin derivatives did show a reduction in ROS production in SH-SY5Y cells, suggesting a potential mechanism for neuroprotection that was found to be independent of the Nrf2 pathway. core.ac.uk

Enzyme Inhibition and Activation Studies with this compound

Specific data on the direct inhibitory or activatory effects of this compound on various enzymes is scarce. However, research on related compounds provides some context.

A study investigating the elastase inhibitory activities of compounds from Geum urbanum identified a new glycosylated phenol, 3-(3,4-dihydroxyphenyl)propyl-α-l-rhamnopyranoside. researchgate.net This suggests that derivatives of this compound may interact with and inhibit enzymatic activity.

In the context of melanogenesis, tyrosinase is a key enzyme. While direct inhibition data for this compound is not available, a patent on related diarylalkanes and diarylalkanols highlights their potential as tyrosinase inhibitors. google.com Furthermore, a study on other simple phenolic compounds, such as 3-(4′-hydroxyphenyl)propanol, has explored their potential as anti-melanogenic agents through tyrosinase inhibition. mdpi.com For example, 3-(4-hydroxyphenyl)propionic acid, a structurally similar compound, has been shown to be an inhibitor of human tyrosinase. researchgate.net

The table below summarizes the limited available data and highlights the areas where research is needed.

Mechanistic Aspect Target Cell Line/System Finding for this compound Finding for Related Compounds Citation
Inflammatory Enzyme Activity iNOS (via NO production)RAW264.7No data availableOther phenolics inhibit LPS-induced NO production. nih.govresearchgate.netrsc.org
Cell Proliferation/Viability General ViabilityVariousNo data availableVanillin derivatives show protective effects in SH-SY5Y cells. core.ac.ukresearchgate.net
Apoptotic Pathways Caspase-3SH-SY5YNo data availableA synthetic derivative suppressed H2O2-induced caspase-3 cleavage. nih.gov
Enzyme Inhibition ElastaseEnzyme AssayNo data availableA glycoside derivative (3-(3,4-dihydroxyphenyl)propyl-α-l-rhamnopyranoside) was studied for elastase inhibition. researchgate.net
Enzyme Inhibition TyrosinaseEnzyme AssayNo data availableRelated diarylalkanols and phenylpropanoids show tyrosinase inhibition. google.commdpi.comresearchgate.net

Investigation of Specific Enzyme Targets

The investigation into the specific enzyme targets of a compound like this compound is a critical step in understanding its biological activity. The presence of a catechol (1,2-dihydroxybenzene) moiety in its structure suggests that it may interact with a variety of enzymes, particularly oxidoreductases.

One of the most pertinent enzyme families suggested for investigation, based on the activity of structurally related catechol compounds, is that involved in melanogenesis. Melanogenesis is the process of melanin (B1238610) production, and its primary rate-limiting enzyme is tyrosinase. encyclopedia.pubresearchgate.net Tyrosinase is a copper-containing enzyme that catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. nih.gov Given that many catechol derivatives are known to interact with and often inhibit tyrosinase, it is a primary hypothetical target for this compound. The structural similarity of the catechol group to the enzyme's natural substrate, L-DOPA, makes it a plausible candidate for competitive inhibition. nih.gov

Beyond tyrosinase, other enzymes could also be considered as potential targets. For instance, various peroxidases could interact with the phenolic structure of the compound. nih.gov Furthermore, the antioxidant properties often associated with catechols suggest a potential to modulate the activity of enzymes involved in cellular oxidative stress responses. However, without specific in vitro screening studies, the precise enzyme targets of this compound remain speculative.

Kinetic and Mechanistic Characterization of Enzyme Modulation

Once a specific enzyme target has been identified, the next step is to characterize the kinetics and mechanism of its modulation. This involves a series of in vitro experiments designed to determine the nature and strength of the interaction between the compound and the enzyme.

Should this compound be found to inhibit an enzyme like tyrosinase, several key kinetic parameters would need to be determined. The half-maximal inhibitory concentration (IC50) is a primary measure of a compound's inhibitory potency. A lower IC50 value indicates a more potent inhibitor. For context, various catechol-containing compounds have demonstrated a wide range of IC50 values against tyrosinase, underscoring the importance of empirical determination for each specific molecule.

To delve deeper into the mechanism of inhibition, researchers would typically perform enzyme kinetic studies by measuring the reaction rates at varying substrate and inhibitor concentrations. The data is then often plotted using methods like the Lineweaver-Burk plot to distinguish between different modes of inhibition:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This would be a plausible mechanism for a catechol-containing compound in relation to tyrosinase. In this case, the apparent Michaelis constant (Km) would increase, while the maximum velocity (Vmax) would remain unchanged.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site, causing a conformational change that reduces the enzyme's efficiency. Here, the Vmax would decrease, but the Km would remain the same.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This affects both the Km and the Vmax.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, which is less common.

The inhibition constant (Ki) is another crucial parameter derived from these studies, representing the dissociation constant of the enzyme-inhibitor complex. A smaller Ki signifies a tighter binding and a more potent inhibitor.

Currently, there are no published studies providing specific IC50, Km, Vmax, or Ki values for the interaction of this compound with any enzyme. The following table illustrates the type of data that would be generated from such investigations and is provided for hypothetical and illustrative purposes only.

Hypothetical Kinetic Data for Enzyme Inhibition

InhibitorEnzyme TargetIC50 (µM)Mode of InhibitionKi (µM)
This compoundTyrosinaseData Not AvailableData Not AvailableData Not Available
Reference Compound ATyrosinase10.5Competitive5.2
Reference Compound BTyrosinase25.2Mixed18.9
Reference compounds are included for illustrative purposes to show typical data formats.

Pharmacokinetic and Metabolic Research of 4 3 Hydroxypropyl Benzene 1,2 Diol Animal Models

Absorption and Distribution Studies in Rodent and Non-Rodent Animal Models

Based on studies with its analog hydroxytyrosol (B1673988), 4-(3-Hydroxypropyl)benzene-1,2-diol is expected to be rapidly absorbed following oral administration in animal models. Research in Sprague-Dawley rats has demonstrated that hydroxytyrosol is quickly taken up from the gastrointestinal tract. nih.govnih.govnih.gov After oral administration of hydroxytyrosol to rats, peak plasma concentrations (Cmax) were observed within minutes to a couple of hours. nih.govnih.gov For instance, in one study, the time to reach Cmax (Tmax) for hydroxytyrosol was between 41 and 62 minutes. nih.gov

Once absorbed, the distribution of these types of phenolic compounds is typically extensive. Studies with radiolabeled hydroxytyrosol in rats have shown its distribution to various organs and tissues, with a notable accumulation in the kidneys, indicating this as a primary site for elimination. nih.gov The compound is also distributed to the liver, heart, and brain. nih.gov Given its chemical properties, it is plausible that this compound would follow a similar pattern of rapid absorption and wide distribution in rodent models.

Biotransformation Pathways of this compound in Animal Models

The biotransformation of catechols like this compound is expected to be extensive, involving both Phase I and Phase II metabolic reactions. The liver is the primary site for these transformations, although the intestinal cells also play a significant role. nih.govnih.gov

For catechols such as hydroxytyrosol, Phase I metabolism can involve oxidation of the alcohol group on the side chain. nih.gov Specifically, alcohol dehydrogenase and aldehyde dehydrogenase can convert the ethanol (B145695) side chain of hydroxytyrosol into its corresponding acetic acid derivative, 3,4-dihydroxyphenylacetic acid (DOPAC). nih.govnih.gov It is conceivable that the primary alcohol on the propyl side chain of this compound could undergo similar oxidation to form 3-(3,4-dihydroxyphenyl)propanoic acid.

Phase II conjugation reactions are the predominant metabolic pathways for hydroxytyrosol and, by extension, likely for this compound. These reactions increase the water solubility of the compound, facilitating its excretion. The main conjugation reactions observed in animal models are sulfation and glucuronidation. nih.govnih.govnih.govacs.org

In Sprague-Dawley rats, sulfation has been identified as the major metabolic pathway for hydroxytyrosol, with the area under the plasma concentration-time curve (AUC) for sulfate (B86663) conjugates being approximately 7- to 9-fold higher than that of the parent compound. nih.govacs.org Glucuronidation also occurs, but to a lesser extent, with the AUC for glucuronide conjugates being less than 0.25 times that of hydroxytyrosol. nih.govacs.org Methylation, catalyzed by catechol-O-methyltransferase (COMT), is another key Phase II reaction, leading to the formation of metabolites like homovanillic acid from hydroxytyrosol. nih.govbiosynth.com

Based on the metabolic pathways of hydroxytyrosol in rats, the major metabolites of this compound are predicted to be its sulfated and glucuronidated conjugates. Two sulfate and two glucuronide conjugates of hydroxytyrosol have been identified in the plasma of Sprague-Dawley rats. nih.govnih.govacs.org Additionally, methylated derivatives are expected. For hydroxytyrosol, the main metabolites identified are hydroxytyrosol-3-O-sulfate and its glucuronide conjugates. nih.govnih.govacs.org Therefore, it is highly probable that the primary metabolites of this compound in animal models would be this compound-O-sulfate and this compound-O-glucuronide, along with O-methylated derivatives.

Parent CompoundPredicted Major Metabolites of this compoundMetabolic PathwayEnzymes Involved (Predicted)
This compoundThis compound-O-sulfateSulfationSulfotransferases (SULTs)
This compound-O-glucuronideGlucuronidationUDP-glucuronosyltransferases (UGTs)
O-methylated this compoundMethylationCatechol-O-methyltransferase (COMT)
3-(3,4-dihydroxyphenyl)propanoic acidOxidationAlcohol dehydrogenase, Aldehyde dehydrogenase

Excretion Profiles and Elimination Kinetics in Animal Models

The excretion of hydroxytyrosol and its metabolites in animal models is rapid and primarily occurs via the urine. nih.gov Studies in rats using radiolabeled hydroxytyrosol showed that approximately 90% of the administered radioactivity was excreted in the urine within 5 hours of intravenous injection. nih.gov A smaller fraction, around 5%, was found in the feces and gastrointestinal content. nih.gov

The elimination half-life of hydroxytyrosol in Sprague-Dawley rats has been reported to be approximately 2.5 hours. nih.govacs.orgacs.org The mean residence time is around 4 hours, suggesting that the compound is cleared from the body relatively quickly. nih.govacs.orgacs.org Given these findings, this compound is expected to exhibit a similar excretion profile, with rapid renal clearance of its conjugated metabolites.

Pharmacokinetic ParameterReported Value for Hydroxytyrosol in Sprague-Dawley RatsReference
Time to Peak Plasma Concentration (Tmax)41 - 62 minutes nih.gov
Elimination Half-life (t1/2)~2.5 hours nih.govacs.orgacs.org
Mean Residence Time (MRT)~4 hours nih.govacs.orgacs.org
Primary Route of ExcretionUrine nih.gov

Role of Gut Microbiota in the Metabolism of this compound

The gut microbiota plays a crucial role in the metabolism of dietary catechols. nih.govnih.gov One of the key transformations carried out by gut bacteria is dehydroxylation, the removal of a hydroxyl group from the catechol ring. nih.govnih.gov This enzymatic activity has been observed in various mammalian gut microbiotas. nih.govresearchgate.net

Advanced Analytical Characterization Techniques for 4 3 Hydroxypropyl Benzene 1,2 Diol in Research

Spectroscopic Analysis for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for providing detailed information about the molecular structure of 4-(3-Hydroxypropyl)benzene-1,2-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons on the catechol ring and the aliphatic protons of the 3-hydroxypropyl side chain. The aromatic protons typically appear as multiplets in the range of δ 6.5-7.0 ppm. The protons of the propyl chain show distinct signals: the methylene (B1212753) group adjacent to the aromatic ring (Ar-CH₂-), the central methylene group (-CH₂-), and the terminal methylene group bearing the hydroxyl function (-CH₂-OH).

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum will show distinct signals for the six carbons of the benzene (B151609) ring, with the two carbons bearing hydroxyl groups having characteristic downfield shifts. The three carbons of the propyl side chain will also be resolved.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, further confirming the structure. COSY spectra reveal proton-proton couplings within the aromatic ring and along the propyl chain, while HSQC correlates each proton with its directly attached carbon atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic H 6.5 - 7.0 m
Ar-CH₂- 2.5 - 2.8 t
-CH₂- 1.7 - 2.0 m
-CH₂-OH 3.5 - 3.8 t
Ar-OH Variable br s
-CH₂-OH Variable br s

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-1 (C-OH) 143 - 146
C-2 (C-OH) 142 - 145
C-3 115 - 118
C-4 (C-CH₂) 135 - 138
C-5 116 - 119
C-6 120 - 123
Ar-CH₂- 32 - 35
-CH₂- 30 - 33
-CH₂-OH 60 - 63

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of this compound.

Mass Spectrometry (MS): In a typical mass spectrum, the compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight (168.19 g/mol ). nih.gov Fragmentation patterns can also provide structural information, often showing losses of water (H₂O) or parts of the propyl chain.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₉H₁₂O₃), the exact mass is 168.07864 g/mol . uni.lu This high precision helps to distinguish it from other compounds with the same nominal mass. Predicted collision cross-section (CCS) values can also be calculated for different adducts, such as [M+H]⁺ and [M+Na]⁺, which can aid in identification. uni.lu

Table 3: Predicted HRMS Data for this compound

Adduct Calculated m/z
[M+H]⁺ 169.08592
[M+Na]⁺ 191.06786
[M-H]⁻ 167.07136

Source: PubChemLite uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches appear in the 2850-2960 cm⁻¹ region. Aromatic C=C stretching vibrations typically produce peaks in the 1450-1600 cm⁻¹ range. The C-O stretching vibrations will be visible in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Catechol and its derivatives typically exhibit absorption maxima in the UV region, usually around 280 nm, due to the π-π* transitions of the benzene ring.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound.

Reversed-Phase HPLC: This is the most common mode of HPLC used for this compound. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The retention time of the compound can be adjusted by changing the composition of the mobile phase.

Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds, HILIC can be an effective alternative. nih.gov It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. nih.gov

Detection Methods:

UV Detection: Due to its UV absorbance, a UV detector set at the λmax (around 280 nm) is commonly used for detection and quantification.

Fluorescence Detection: Catechol-containing compounds can exhibit native fluorescence, which can be exploited for highly sensitive detection. The fluorescence intensity can be enhanced in mobile phases rich in acetonitrile. nih.gov

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides both separation and mass information, leading to highly specific and sensitive quantification, especially in complex matrices.

Gas Chromatography (GC) Considerations

Gas Chromatography (GC) can also be used for the analysis of this compound, but it often requires derivatization. The hydroxyl groups make the compound polar and non-volatile, which can lead to poor peak shape and thermal degradation in the GC system.

Derivatization: To improve its volatility and thermal stability, the hydroxyl groups are typically converted to less polar functional groups, such as trimethylsilyl (B98337) (TMS) ethers or acetyl esters, prior to GC analysis. This process involves reacting the compound with a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acetic anhydride.

GC-MS: When coupled with a mass spectrometer, GC provides a powerful tool for the separation and identification of the derivatized compound and any related impurities.

Table 4: Summary of Analytical Techniques

Technique Purpose Key Information Provided
¹H NMR Structural Elucidation Proton environment, connectivity
¹³C NMR Structural Elucidation Carbon skeleton
2D NMR Structural Confirmation Proton-proton and proton-carbon correlations
MS/HRMS Molecular Weight/Formula Molecular ion, fragmentation, elemental composition
IR Spectroscopy Functional Group ID Presence of OH, C-H, C=C, C-O bonds
UV-Vis Spectroscopy Electronic Transitions Conjugated systems, λmax
HPLC Purity/Quantification Separation from impurities, concentration measurement

Advanced Hyphenated Techniques in this compound Analysis

Hyphenated analytical techniques, which link a separation technique to a spectroscopic detection method, provide the high selectivity and sensitivity required for the analysis of trace amounts of compounds like this compound and its derivatives within intricate biological samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are two of the most powerful and widely employed hyphenated methods in this field.

LC-MS/MS for Metabolite Profiling and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of non-volatile metabolites of phenolic compounds such as this compound. This technique combines the superior separation capabilities of liquid chromatography with the mass-resolving power and structural elucidation ability of tandem mass spectrometry. The process involves introducing a sample into the LC system, where individual components are separated based on their physicochemical properties as they pass through a column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). In a tandem mass spectrometer (MS/MS), specific ions (precursor ions) are selected and fragmented, and the resulting product ions are detected. This provides a high degree of specificity and is crucial for identifying and quantifying metabolites.

For compounds structurally similar to this compound, such as hydroxytyrosol (B1673988), LC-MS/MS has been extensively used to profile metabolites in biological fluids and tissues. researchgate.netnih.gov The primary metabolic pathways for such catecholic compounds typically involve Phase II conjugation reactions, leading to the formation of glucuronide and sulfate (B86663) conjugates. O-methylation, catalyzed by catechol-O-methyltransferase (COMT), is another significant metabolic route. researchgate.net

An untargeted metabolomics approach using Ultra-Performance Liquid Chromatography (UPLC) coupled to high-resolution mass spectrometry (Orbitrap and QqTOF) has been successfully employed to study the plasma metabolome following the administration of related compounds in rats. nih.gov Such studies reveal significant alterations in various metabolic pathways, providing insights into the compound's biological effects.

Table 1: Representative LC-MS/MS Parameters for Analysis of Related Phenolic Metabolites

ParameterSetting
Chromatography System Ultra-High-Performance Liquid Chromatography (UHPLC)
Column Reversed-phase C18 or PFP (Pentafluorophenyl)
Mobile Phase Gradient of water with 0.1% formic acid and methanol/acetonitrile with 0.1% formic acid
Ionization Source Electrospray Ionization (ESI), typically in negative mode for phenolic compounds
Mass Spectrometer Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometry (HRMS) like Orbitrap or QTOF
Scan Mode Multiple Reaction Monitoring (MRM) for targeted quantification; Full scan for untargeted profiling

This table presents typical parameters used in the analysis of structurally similar compounds and serves as a guide for method development for this compound.

GC-MS for Volatile Derivative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability, making them amenable to GC analysis. The most common derivatization method for compounds containing hydroxyl groups is silylation.

Silylation involves replacing the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) or other silyl (B83357) group. researchgate.net This process significantly reduces the polarity and increases the volatility of the analyte. The derivatized sample is then injected into the gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification.

GC-MS analysis of silylated derivatives of phenolic compounds provides high-resolution separation and characteristic mass spectra that are useful for structural elucidation and quantification. The fragmentation patterns observed in the mass spectra can help confirm the identity of the parent compound and its derivatives.

Table 2: Common Silylating Agents for GC-MS Derivatization

Silylating AgentAbbreviationProperties and Applications
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHighly reactive and widely used for derivatizing alcohols and phenols.
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAAnother common and effective silylating agent for a broad range of functional groups.
TrimethylchlorosilaneTMCSOften used as a catalyst in combination with BSTFA or MSTFA to enhance the derivatization reaction.

This table lists common derivatization agents that would be applicable for the GC-MS analysis of this compound.

Quantitative Determination of this compound in Complex Biological Matrices (Animal Samples)

The quantitative analysis of this compound and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates from animal studies is crucial for understanding its pharmacokinetics (absorption, distribution, metabolism, and excretion). LC-MS/MS is the gold standard for this purpose due to its high sensitivity, selectivity, and accuracy. bioanalysis-zone.comnih.gov

In a typical quantitative workflow, the biological sample undergoes a preparation process to extract the analyte and remove interfering substances. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. An internal standard, a compound structurally similar to the analyte, is added at a known concentration at the beginning of the sample preparation to correct for any loss of analyte during the process and for variations in instrument response.

For the quantification of hydroxytyrosol, a structurally related compound, in rat plasma, UPLC-MS/MS methods have been developed. researchgate.net Following oral administration, hydroxytyrosol and its metabolites, including glucuronide and sulfate conjugates, have been successfully quantified. These studies are critical for determining the bioavailability and metabolic fate of the parent compound. Research on the pharmacokinetics of radiolabeled hydroxytyrosol in rats has shown rapid and extensive uptake by organs, with the majority of radioactivity excreted in the urine as sulfo-conjugated forms. researchgate.net

Table 3: Illustrative Quantitative Findings for a Structurally Similar Compound (Hydroxytyrosol) in Animal Models

Biological MatrixAnimal ModelKey Metabolites DetectedMethod of AnalysisReference
Rat PlasmaRatHydroxytyrosol, Homovanillic acid, Hydroxytyrosol sulfateUPLC-MS/MS researchgate.netnih.gov
Rat UrineRatHydroxytyrosol glucuronide, Hydroxytyrosol sulfateGC-MS, LC-MS/MS researchgate.netnih.gov
Rat Tissues (Kidney, Liver)RatTyrosol-4-sulfate (a major derivative)Not specified nih.gov

This table provides examples of quantitative studies on a closely related compound, hydroxytyrosol, in animal models, which can inform the expected outcomes for this compound.

The development of a robust and validated quantitative LC-MS/MS method is essential for accurately determining the concentrations of this compound and its metabolites in preclinical animal studies. Such data is fundamental to understanding the compound's behavior in a biological system.

Structure Activity Relationship Sar Studies of 4 3 Hydroxypropyl Benzene 1,2 Diol and Its Analogues

Systematic Modification of the Catechol Moiety and its Influence on Biological Activity

The catechol, or 1,2-dihydroxybenzene, moiety is a critical pharmacophore in many biologically active compounds, including 4-(3-hydroxypropyl)benzene-1,2-diol. Its ability to participate in redox cycling and chelate metals underpins many of its biological effects. Systematic modification of the two hydroxyl groups of the catechol ring is a key strategy in SAR studies to modulate activity.

The antioxidant capacity of catechol derivatives is strongly linked to the presence and availability of the hydroxyl groups. uni.lu Studies on various catechol derivatives have shown that the di-hydroxyl arrangement is essential for potent antioxidant and anti-inflammatory effects. uni.lu For instance, the modification or protection of one or both hydroxyl groups generally leads to a significant decrease or complete loss of antioxidant activity. This is because the free hydroxyl groups are directly involved in scavenging free radicals through hydrogen atom donation.

In the context of enzyme inhibition, the catechol group can play a direct role in binding to the active site of enzymes. For example, many tyrosinase inhibitors feature a catechol or resorcinol (B1680541) structure that can chelate the copper ions in the enzyme's active site. Modification of the catechol hydroxyls, such as through methylation or glycosylation, can alter the binding affinity and inhibitory potency of these compounds.

Furthermore, the oxidation of the catechol moiety to form reactive ortho-quinones is a key aspect of its biological activity and potential toxicity. nih.gov This oxidation can be influenced by the electronic environment of the benzene (B151609) ring, which can be altered by substituents.

While specific SAR studies involving systematic modification of the catechol moiety of this compound are not extensively documented in publicly available literature, the general principles derived from a vast body of research on other catechol-containing compounds underscore the critical role of the 1,2-dihydroxy substitution for its biological activities.

Impact of Alkyl Chain Length and Substitution on Biological Activities

The nature of the alkyl substituent at the C4 position of the catechol ring significantly influences the biological activity of this compound and its analogues. Key parameters that are often varied in SAR studies include the length of the alkyl chain and the presence of additional functional groups on the chain.

Alkyl Chain Length: The length of the alkyl chain plays a crucial role in modulating the lipophilicity of the molecule, which in turn affects its solubility, membrane permeability, and interaction with biological targets. Studies on 4-alkylcatechols have shown that increasing the alkyl chain length can have a variable effect on antioxidant activity, often exhibiting a "cut-off" phenomenon. This means that activity increases with chain length up to a certain point, after which further elongation leads to a decrease in activity. This effect is often attributed to a balance between the increased lipophilicity, which can enhance partitioning into lipid membranes where oxidation occurs, and potential steric hindrance or reduced mobility within the biological system. For example, in a study on 4-n-alkylcatechols, the conversion rates in tyrosinase-catalyzed reactions were observed to decrease as the side chain length increased from methyl to heptyl. nih.gov

A study on p-alkylaminophenols demonstrated that elongating the alkyl chain from methyl to octyl enhanced the inhibition of lipid peroxidation. nih.gov Similarly, research on hydroxytyrosol (B1673988) alkyl esters showed that those with medium-length alkyl chains (C4-C18) exhibited significant antioxidant activity. nih.gov

Interactive Data Table: Effect of Alkyl Chain Length on Antioxidant Activity of Analogous Phenolic Compounds

Compound ClassAlkyl Chain LengthObserved Effect on Antioxidant ActivityReference
4-n-AlkylcatecholsC1 to C7Decreased conversion in tyrosinase-catalyzed oxidation with increasing chain length. nih.gov
p-AlkylaminophenolsC1 to C8Increased inhibition of lipid peroxidation with increasing chain length. nih.gov
Hydroxytyrosol Alkyl EstersC4 to C18Significant antioxidant activity observed, with potential for a cut-off effect. nih.gov

Substitution on the Alkyl Chain: The introduction of substituents on the alkyl chain can further modulate the biological activity. The terminal hydroxyl group in the 3-hydroxypropyl chain of this compound, for instance, imparts a degree of hydrophilicity. Modifications at this position, such as esterification or etherification, can significantly alter the compound's physicochemical properties and its interaction with biological targets.

For example, converting the terminal hydroxyl group to an ester can increase lipophilicity, which may enhance its ability to cross cell membranes. The specific ester chosen can fine-tune this property.

Derivatization and Conformational Constraints in SAR Studies

Derivatization of the this compound scaffold is a common strategy to explore the SAR and to develop new analogues with improved properties. These modifications can target the catechol hydroxyls, the aromatic ring, or the hydroxypropyl side chain.

Derivatization of the Catechol Moiety: The catechol hydroxyls can be converted into ethers or esters. This is often done to modulate the compound's antioxidant activity, metabolic stability, and bioavailability. For instance, the synthesis of catechol ether derivatives has been explored for the development of phosphodiesterase (PDE) IV inhibitors. researchgate.net

Derivatization of the Alkyl Chain: The terminal hydroxyl group of the 3-hydroxypropyl chain is a prime site for derivatization. It can be esterified with various carboxylic acids to produce a range of esters with varying lipophilicity. It can also be converted to other functional groups, such as amines or amides, to introduce new interaction points for biological targets. For example, a study on urushiol (B600771) analogues involved the amidation of 4-substituted catechols. mdpi.com

Interactive Data Table: Examples of Derivatization of Catechol Analogues

Parent ScaffoldDerivatization StrategyResulting Compound ClassInvestigated ActivityReference
CatecholEtherificationCatechol ethersPDE IV inhibition researchgate.net
4-Substituted CatecholAmidationUrushiol analoguesAnticorrosion mdpi.com
CatecholThioether formationCatechol thioethersAntioxidant nih.gov

Development of Predictive SAR Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues and reducing the need for extensive experimental screening.

The development of a predictive QSAR model typically involves several steps:

Data Set Collection: A dataset of compounds with known biological activities (e.g., IC50 values for enzyme inhibition or antioxidant capacity) is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the dataset. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.netnih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. nih.gov

For catechol derivatives, QSAR studies have been employed to predict their antioxidant activity. These models often highlight the importance of electronic properties, such as the highest occupied molecular orbital (HOMO) energy and the bond dissociation enthalpy (BDE) of the O-H bonds, as well as descriptors related to the number and position of hydroxyl groups. researchgate.net

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D properties of the molecules. frontiersin.org These methods generate contour maps that visualize the regions around the aligned molecules where steric, electrostatic, and other fields are favorable or unfavorable for activity, providing a more intuitive guide for drug design.

While specific predictive QSAR models for this compound derivatives are not prominently featured in the current literature, the established methodologies could be readily applied to a series of its analogues with known biological data. Such models would be invaluable for identifying the key structural features that govern their activity and for the in silico design of novel derivatives with enhanced performance.

Computational Chemistry and Molecular Modeling of 4 3 Hydroxypropyl Benzene 1,2 Diol

Quantum Chemical Calculations of Electronic Structure, Reactivity, and pKa

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be employed to investigate the electronic properties of 4-(3-hydroxypropyl)benzene-1,2-diol. These calculations could determine:

Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Electron Distribution and Reactivity Descriptors: Calculation of the electrostatic potential map would reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. Parameters such as electronegativity, chemical hardness, and softness could be derived to quantify its reactivity.

pKa Prediction: The acidity of the hydroxyl groups on the catechol ring is a key determinant of the molecule's behavior in biological systems. Quantum chemical methods can be used to predict the pKa values, which indicate the ionization state of the molecule at different pH levels.

For related catechol derivatives, studies have shown that parameters linked to the ease of oxidation are often well-correlated with biological activity. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not rigid. The propyl side chain can rotate, leading to various conformations.

Conformational Analysis: This would involve systematically exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is essential for understanding how the molecule might present itself to a biological target.

Molecular Dynamics (MD) Simulations: MD simulations would provide a dynamic view of the molecule's behavior over time in a simulated biological environment, such as in water. ejbio.org These simulations can reveal the flexibility of the molecule, its interactions with solvent molecules, and how its shape fluctuates, which is critical for its biological function. ejbio.org For similar molecules, MD simulations have been used to understand how they bind to proteins and the stability of these interactions. ejbio.org

Molecular Docking Studies with Proposed Biological Targets (e.g., enzymes, receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. For this compound, this could be used to:

Identify Potential Biological Targets: By docking the molecule against a library of known protein structures, potential biological targets could be identified.

Predict Binding Affinity and Interactions: Once a target is proposed, docking can predict the binding energy and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the molecule and the protein's active site. For its close analog, hydroxytyrosol (B1673988), molecular docking has been used to study its interaction with targets like the gyrase B subunit in bacteria and human 5-lipoxygenase, suggesting mechanisms for its antibacterial and anti-inflammatory effects. nih.govejbio.org

A hypothetical docking study would involve preparing the 3D structure of this compound and a target protein, then using a docking program to predict the binding pose and score. The results would be presented in a table showing binding energies and key interacting amino acid residues.

In Silico Prediction of Absorption, Distribution, and Metabolism (ADME) Properties for Research

In silico ADME prediction is a critical step in early-stage drug discovery, helping to assess the druglikeness of a compound. nih.govnih.govnih.gov For this compound, various computational models could predict properties such as:

Absorption: Prediction of oral bioavailability and intestinal absorption.

Distribution: Estimation of properties like blood-brain barrier penetration and plasma protein binding.

Metabolism: Identification of potential sites of metabolic modification by cytochrome P450 enzymes.

Excretion: Prediction of the likely routes of elimination from the body.

These predictions are typically based on the molecule's structural features and physicochemical properties. A summary of predicted ADME properties for this compound would likely be presented in a table, as shown hypothetically below.

Hypothetical In Silico ADME Properties for this compound

Property Predicted Value Interpretation
Oral Bioavailability Moderate to High Likely to be absorbed after oral administration.
Blood-Brain Barrier Permeation Low Unlikely to cross into the central nervous system.
Cytochrome P450 Inhibition Potential inhibitor of specific isoforms May interact with other drugs metabolized by these enzymes.

Emerging Research Directions and Future Prospects for 4 3 Hydroxypropyl Benzene 1,2 Diol

Exploration of Novel Biological Targets and Undiscovered Mechanisms

While the antioxidant properties of phenolic compounds are well-established, current research is venturing beyond this primary function to uncover novel biological targets and mechanisms of action for 4-(3-Hydroxypropyl)benzene-1,2-diol and its derivatives.

One significant area of exploration is its potential as an enzyme inhibitor. Research has indicated that derivatives of this compound could act as inhibitors for enzymes implicated in disease processes. For instance, studies have explored the role of related catechol structures in inhibiting mycobacterial N-acetyltransferase, which is a relevant target for the treatment of tuberculosis. Furthermore, the catechol moiety is a known pharmacophore for tyrosinase inhibition, an enzyme crucial in melanin (B1238610) biosynthesis. This has led to investigations into dihydroxybenzene derivatives as potential agents for managing hyperpigmentation disorders. nih.govmdpi.com

The neuroprotective effects of structurally similar polyphenols are also paving the way for new research avenues. A study on 3',4'-dihydroxyphenylglycol (DHPG), a related compound found in extra virgin olive oil, demonstrated neuroprotective effects in an experimental model of diabetes. nih.govnih.gov The administration of DHPG was found to reduce oxidative stress and cell death in retinal and brain tissues. nih.govnih.gov These findings suggest that this compound may also possess neuroprotective properties worthy of investigation in the context of neurodegenerative diseases. mdpi.com

The fundamental mechanism of antioxidant action for dihydroxybenzenes involves the donation of a hydrogen atom from one of the hydroxyl groups to neutralize free radicals. mdpi.com The position of the hydroxyl groups influences the antioxidant activity, with para-substituted compounds like hydroquinone (B1673460) generally showing higher activity than ortho-substituted ones like catechol. mdpi.com However, the specific mechanisms by which this compound interacts with various reactive oxygen species (ROS) and its influence on cellular signaling pathways related to oxidative stress are still under active investigation.

Potential Biological TargetInvestigated Effect/MechanismRelated Compound/Derivative
Mycobacterial N-acetyltransferaseInhibitionCatechol derivatives
TyrosinaseInhibitionDihydroxybenzene derivatives nih.govmdpi.com
Oxidative Stress PathwaysNeuroprotection, reduction of ROS3',4'-dihydroxyphenylglycol (DHPG) nih.govnih.gov
Microbial Cell MembranesAntimicrobial activityDihydroxybenzene derivatives nih.gov

Integration into Multi-component Research Systems and Combinatorial Studies

The structural features of this compound, particularly the reactive catechol group, make it an attractive candidate for integration into multi-component research systems and combinatorial chemistry approaches to generate novel molecules with enhanced or new biological activities.

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, which can then be screened for biological activity. youtube.com The catechol moiety of this compound can participate in various chemical reactions, making it a versatile building block. For instance, catechols can be used in multi-component reactions to synthesize complex heterocyclic structures like benzoxazoles, which are known to have a wide range of biological activities. nih.gov The development of efficient, multi-component reactions involving catechols, various aldehydes, and amines could lead to the discovery of new therapeutic agents. nih.gov

The general principle of one-pot multicomponent coupling reactions often involves the in-situ generation of a reactive intermediate from one of the starting materials, which then reacts with the other components to form the final product. In the context of catechols, this could involve oxidation to an ortho-quinone, followed by nucleophilic addition and cyclization. rsc.org

Research SystemPotential ApplicationKey Feature of this compound
Combinatorial ChemistryGeneration of novel drug candidatesReactive catechol group for diverse chemical modifications youtube.com
Multi-component ReactionsSynthesis of complex heterocyclic compounds (e.g., benzoxazoles)Participation of the catechol moiety in cyclization reactions nih.gov
Solid-Phase SynthesisEfficient purification of compound librariesAttachment to resin beads for streamlined synthesis and washing youtube.com

Advanced Delivery Systems for Experimental Research (e.g., nanoformulations for in vivo studies)

A significant challenge in the therapeutic application of many natural phenolic compounds, including this compound, is their limited bioavailability due to factors like poor solubility and instability. To overcome these hurdles, researchers are exploring advanced delivery systems, with a particular focus on nanoformulations for both in vitro and in vivo studies.

Liposomes, which are microscopic vesicles composed of a lipid bilayer, are a popular choice for encapsulating both hydrophilic and lipophilic compounds. mdpi.comnih.govtechnologynetworks.com The encapsulation of phenolic compounds in liposomes has been shown to enhance their stability, control their release, and improve their cytotoxic activity against cancer cells. mdpi.comnih.gov The inclusion of cholesterol in the liposomal membrane can further improve the retention of the encapsulated compounds. mdpi.comnih.gov

Nanoparticles, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), offer another promising avenue for the delivery of antioxidants. mdpi.comresearchgate.net These systems can protect the encapsulated compound from degradation, enhance its solubility, and allow for controlled and sustained release. nih.govmdpi.com The small size of nanoparticles also facilitates their permeation across biological barriers. mdpi.com Redox-sensitive nanoparticles, which release their cargo in response to the intracellular reducing environment, are being designed for targeted drug delivery. acs.org

Delivery SystemAdvantages for Phenolic CompoundsKey Research Findings
LiposomesEnhanced stability, controlled release, improved cytotoxicity mdpi.comnih.govnih.govIncreased retention with higher cholesterol content mdpi.comnih.gov
Solid Lipid Nanoparticles (SLNs)Protection from degradation, improved solubility mdpi.comresearchgate.netnih.govCan be formulated without organic solvents researchgate.net
Nanostructured Lipid Carriers (NLCs)Higher loading capacity compared to SLNs mdpi.comresearchgate.netComposed of a blend of solid and liquid lipids mdpi.com
Polymeric MicellesCan encapsulate poorly water-soluble drugs, enhance skin permeation mdpi.comPositively charged polymers can improve diffusion into deeper skin layers mdpi.com
Redox-Sensitive NanoparticlesTargeted intracellular drug release acs.orgRelease cargo in response to intracellular reducing conditions acs.org

Potential Applications in Chemical Biology and Material Sciences Research

The unique chemical properties of the catechol group in this compound are not only relevant for its biological activity but also open up a wide range of potential applications in chemical biology and material sciences.

In chemical biology, the ability of catechols to be oxidized to reactive ortho-quinones can be harnessed to develop chemical probes for studying biological processes. These probes can be designed to covalently label specific proteins or other biomolecules, allowing for their identification and characterization.

In material sciences, catechol-functionalized polymers are gaining significant attention due to their remarkable adhesive properties, inspired by the adhesive proteins of mussels. nih.gov The catechol moiety can participate in various interactions, including hydrogen bonding, metal coordination, and covalent cross-linking, which contribute to strong adhesion to a variety of surfaces, even in wet conditions. nih.govfrontiersin.org This has led to the development of catechol-based binders for high-performance batteries, where they can improve the structural integrity and performance of electrodes. digitellinc.com

Furthermore, the incorporation of catechol groups into polymers can impart antioxidant and antimicrobial properties to the material. frontiersin.orgmdpi.com These functionalized polymers can be used to create coatings that prevent biofouling or materials with enhanced stability against oxidative degradation. The ability of catechols to reduce metal ions to form nanoparticles also allows for the in-situ functionalization of polymers with antimicrobial metal nanoparticles. mdpi.com

Research AreaPotential ApplicationKey Property of Catechol Moiety
Chemical BiologyDevelopment of chemical probesOxidation to reactive ortho-quinones for biomolecule labeling
Material Sciences (Adhesives)High-performance bio-inspired adhesivesStrong adhesion via hydrogen bonding, metal coordination, and covalent cross-linking nih.govfrontiersin.org
Material Sciences (Energy)Binders for battery electrodesImproved structural integrity and ionic conductivity digitellinc.com
Material Sciences (Coatings)Antimicrobial and antioxidant coatingsInherent antimicrobial and antioxidant properties, ability to sequester metal ions frontiersin.orgmdpi.com
Material Sciences (Polymers)Functionalization of biodegradable polymersCross-linking of polymer chains to enhance material properties

Q & A

Q. What are the IUPAC nomenclature rules for systematically naming 4-(3-Hydroxypropyl)benzene-1,2-diol?

The IUPAC name is determined by prioritizing functional groups and substituents. For this compound:

  • The parent structure is benzene-1,2-diol (catechol derivative with hydroxyl groups at positions 1 and 2).
  • The substituent 3-hydroxypropyl is positioned at the 4th carbon of the benzene ring.
  • The full systematic name is 1-[4-(3-hydroxypropyl)phenyl]ethane-1,2-diol (PIN) . Methodology: Use IUPAC’s substitutive nomenclature rules, prioritizing hydroxyl groups over alkyl chains and applying locants for substituent placement.

Q. What synthetic routes are reported for this compound?

Synthesis often involves coupling phenolic precursors with hydroxypropyl groups. Key methods include:

  • Horner–Wadsworth–Emmons reaction : For forming conjugated dienes or trienes in phenolic analogs .
  • McMurry coupling : Used to synthesize stilbene derivatives, applicable for introducing vinyl groups to the benzene-diol core . Example: A triene-substituted benzene-1,2-diol was synthesized via these methods, confirmed by NMR and MS .

Q. How is the structural characterization of this compound performed experimentally?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify hydroxyl, propyl, and aromatic protons. For example, aromatic protons in benzene-1,2-diol derivatives resonate at δ 6.6–7.2 ppm, while hydroxypropyl protons appear at δ 1.6–3.8 ppm .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+^+) confirm the molecular weight. Fragmentation patterns distinguish substituents (e.g., loss of –CH2_2CH2_2CH2_2OH) .
  • X-ray crystallography : Resolves stereochemistry and intramolecular hydrogen bonding .

Advanced Research Questions

Q. What is the enzymatic interaction profile of this compound with FAD-dependent oxidoreductases?

Crystallographic screening of CtFDO oxidoreductase revealed that structurally similar catechol derivatives (e.g., gallic acid, norepinephrine) bind to the enzyme’s active site, inducing conformational changes . Key Data:

CompoundMw (g/mol)Binding Affinity (Kd, μM)
Gallic acid170.112.3 ± 1.5
Norepinephrine169.28.7 ± 0.9
Target compound ~182.2*Pending experimental validation
Methodology: Co-crystallization assays and isothermal titration calorimetry (ITC) .

Q. What degradation intermediates form under UV/H2_22​O2_22​/TiO2_22​ oxidative conditions?

Degradation of benzene-1,2-diol derivatives typically generates hydroxylated and ring-opened products. For example:

  • Primary intermediates : 4-(2-hydroxypropan-2-yl)benzene-1,2-diol (Mw 168) via hydroxyl radical attack .
  • Secondary products : 4-hydroxybenzoic acid (Mw 138) from further oxidation . Methodology: Use LC-MS/MS to track degradation pathways and identify intermediates .

Q. What genotoxicity concerns are associated with benzene-1,2-diol derivatives?

Benzene-1,2-diol derivatives (e.g., catechol) are classified as Muta 2 (suspected mutagen) due to:

  • DNA adduct formation : Reactive quinone intermediates bind to DNA bases .
  • In vivo genotoxicity : Oral exposure in rodents showed increased micronuclei in bone marrow at ≥50 mg/kg doses . Mitigation: Conduct Ames tests and Comet assays to assess mutagenic potential. Limit exposure using TTC thresholds (e.g., 0.0025 μg/kg/day for DNA-reactive mutagens) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Hydroxypropyl)benzene-1,2-diol
Reactant of Route 2
Reactant of Route 2
4-(3-Hydroxypropyl)benzene-1,2-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.